molecular formula C10H12O3 B6243817 methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate CAS No. 1243167-68-1

methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate

Cat. No.: B6243817
CAS No.: 1243167-68-1
M. Wt: 180.2
InChI Key:
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Description

Methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate: is a chemical compound with the molecular formula C10H12O3. It is a derivative of tricyclic compounds, featuring a ketone group and a carboxylate ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tricyclic compounds such as tricyclo[3.2.1.0,2,7]octane.

  • Oxidation Reaction: The tricyclic compound undergoes an oxidation reaction to introduce the ketone group at the 8-position, resulting in 8-oxotricyclo[3.2.1.0,2,7]octane.

  • Carboxylation Reaction: The 8-oxotricyclo[3.2.1.0,2,7]octane is then subjected to a carboxylation reaction to introduce the carboxylate ester group, yielding this compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve yield.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation reactions to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the tricyclic ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution Reagents: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Alcohols derived from the reduction of the ketone group.

  • Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: Methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex tricyclic compounds. Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors. Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Methyl 2-oxoindole-6-carboxylate: Another tricyclic compound with a similar structure but different functional groups.

  • Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Similar to the above compound but with a different arrangement of atoms.

Uniqueness: Methyl 8-oxotricyclo[3210,2,7]octane-1-carboxylate is unique due to its specific tricyclic structure and the presence of both a ketone and a carboxylate ester group

Properties

CAS No.

1243167-68-1

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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